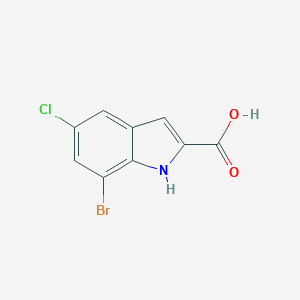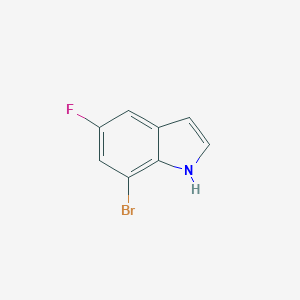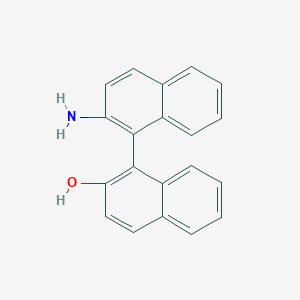![molecular formula C13H9ClN2 B152740 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine CAS No. 237435-19-7](/img/structure/B152740.png)
7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine, also known as 7CPP, is an aromatic nitrogen heterocycle compound with a wide range of applications in chemical synthesis and scientific research. It is an important intermediate in the synthesis of pharmaceuticals and dyes, and is also used in the manufacture of organic pigments. 7CPP can also be used to study the biochemical and physiological effects of drugs and chemicals on the body.
Applications De Recherche Scientifique
Kinase Inhibition
Pyrrolopyridines, including structures similar to "7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine," are versatile scaffolds in kinase inhibitor design. Their ability to achieve multiple kinase binding modes makes them valuable in the development of selective kinase inhibitors, offering potential therapeutic benefits in cancer treatment and other diseases related to kinase dysregulation. The heterocyclic structure enables interactions with the kinase's hinge region, facilitating potent and selective inhibition (Wenglowsky, 2013).
Medicinal Chemistry
Pyrrolopyridine derivatives, by virtue of their structural diversity, serve as key scaffolds in drug discovery, contributing to the development of compounds with varied biological activities. This heterocyclic motif is integral to designing molecules with enhanced pharmacological profiles, including antiviral, antibacterial, and anticancer properties. The saturated pyrrolidine ring, often present in related structures, is particularly noted for its contribution to the stereochemistry and three-dimensional coverage of molecules, significantly impacting their biological activity (Li Petri et al., 2021).
Organic Synthesis and Catalysis
The synthesis and reactivity of heterocyclic N-oxide molecules, including pyrrolopyridine derivatives, underscore their significance in organic chemistry. These compounds function as versatile synthetic intermediates, contributing to the development of catalysts, asymmetric synthesis strategies, and medicinal applications. Their role in forming metal complexes and engaging in asymmetric catalysis highlights the broad utility of pyrrolopyridine structures in advancing synthetic methodologies and drug development processes (Li et al., 2019).
Agrochemical Development
In agrochemical research, pyridine-based compounds, including pyrrolopyridine derivatives, have been crucial in the discovery of novel pesticides, fungicides, and herbicides. The intermediate derivatization methods applied to pyridine moieties have facilitated the development of agrochemicals with enhanced efficiency, addressing the need for novel lead compounds in a market characterized by rapid change and stringent regulatory requirements (Guan et al., 2016).
Mécanisme D'action
Target of Action
The primary target of 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s molecular weight is 22868 , which may influence its absorption, distribution, metabolism, and excretion.
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
The compound is stored in an inert atmosphere at 2-8°C . Environmental factors such as temperature and atmospheric conditions may influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
7-chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-10-6-7-15-12-8-11(16-13(10)12)9-4-2-1-3-5-9/h1-8,16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESBRNMJLZZVBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=CC(=C3N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430797 |
Source


|
| Record name | 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237435-19-7 |
Source


|
| Record name | 7-Chloro-2-phenyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)


![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)




![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)



![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

